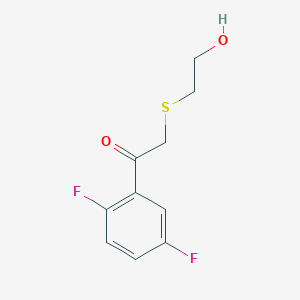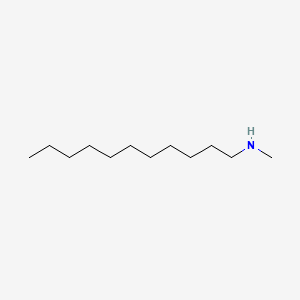
1-Undecanamine, N-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Undecanamine, N-methyl- is an organic compound with the molecular formula C12H27N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound is a secondary amine, meaning it has two alkyl groups attached to the nitrogen atom. It is commonly used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Undecanamine, N-methyl- can be synthesized through several methods. One common approach is the reductive amination of 1-undecanal with methylamine. This reaction typically involves the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C). The reaction is carried out under mild conditions, usually at room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, 1-Undecanamine, N-methyl- is often produced through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and easy scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Undecanamine, N-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding N-oxide using oxidizing agents such as hydrogen peroxide (H2O2) or peracids.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-methyl-1-undecanamine N-oxide.
Reduction: N-methyl-1-undecanamine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Undecanamine, N-methyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of amine metabolism and as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used as a surfactant, corrosion inhibitor, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Undecanamine, N-methyl- involves its interaction with various molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The exact mechanism of action depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Undecanamine, N-methyl- can be compared with other similar compounds, such as:
1-Undecanamine: The parent compound without the N-methyl group.
N,N-Dimethyl-1-undecanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
1-Decanamine, N-methyl-: A similar compound with a shorter alkyl chain.
Uniqueness: 1-Undecanamine, N-methyl- is unique due to its specific alkyl chain length and the presence of the N-methyl group. This combination of features gives it distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
66553-53-5 |
|---|---|
Molekularformel |
C12H27N |
Molekulargewicht |
185.35 g/mol |
IUPAC-Name |
N-methylundecan-1-amine |
InChI |
InChI=1S/C12H27N/c1-3-4-5-6-7-8-9-10-11-12-13-2/h13H,3-12H2,1-2H3 |
InChI-Schlüssel |
JCJFBKCQLFMABE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-Dihydro-4H-cyclopenta[b]thiophen-6-ol](/img/structure/B13646213.png)
![Ethyl 5-bromobenzo[d]oxazole-7-carboxylate](/img/structure/B13646218.png)
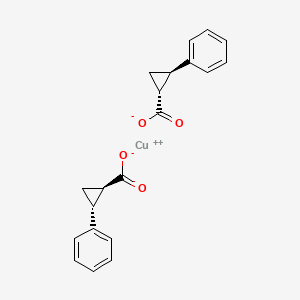
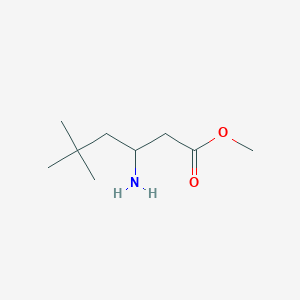
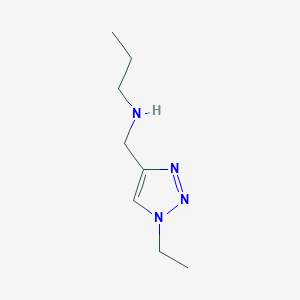
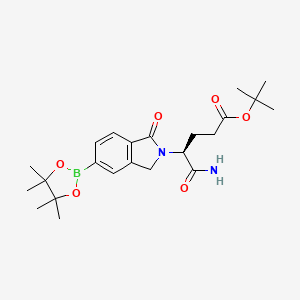




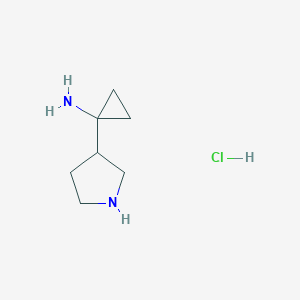

![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
